An In-depth Technical Guide to the Synthesis and Purification of Etravirine D4
An In-depth Technical Guide to the Synthesis and Purification of Etravirine D4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Etravirine D4, a deuterated isotopologue of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine. The incorporation of deuterium at specific positions can offer advantages in drug metabolism and pharmacokinetic studies. This document details a proposed synthetic pathway, experimental protocols, purification methods, and data presentation to aid researchers in the development and production of this compound.
Introduction to Etravirine D4
Etravirine is a potent NNRTI used in the treatment of HIV-1 infection.[1] Etravirine D4 is a stable, isotopically labeled version of Etravirine where four hydrogen atoms on the 4-cyanophenyl ring are replaced with deuterium atoms. Its formal chemical name is 4-[[6-amino-5-bromo-2-[(4-cyanophenyl-d4)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile. This specific labeling makes Etravirine D4 an invaluable tool in pharmacokinetic studies, particularly as an internal standard for quantitative analysis by mass spectrometry.[2]
Synthesis of Etravirine D4
The synthesis of Etravirine D4 follows the general synthetic strategies developed for Etravirine, with the key modification being the use of a deuterated starting material. The overall synthesis can be conceptually divided into two main stages:
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Stage 1: Synthesis of the Key Deuterated Intermediate: 4-Amino-2,3,5,6-tetradeuteriobenzonitrile.
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Stage 2: Construction of the Etravirine D4 Molecule: Coupling of the deuterated intermediate with the pyrimidine core and the dimethylbenzonitrile moiety.
A proposed synthetic pathway is outlined below.
Caption: Proposed synthetic pathway for Etravirine D4.
Experimental Protocols: Synthesis
Materials:
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4-Aminobenzonitrile
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Deuterium oxide (D2O, 99.8 atom % D)
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5% Platinum on activated carbon (Pt/C)
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Hydrogen gas (H2)
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
Procedure:
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In a high-pressure autoclave, combine 4-aminobenzonitrile (1 equivalent), 5% Pt/C (10 mol %), and D2O (sufficient to dissolve/suspend the starting material).
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Seal the autoclave and purge with hydrogen gas several times.
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Pressurize the autoclave with hydrogen gas (e.g., 10 atm).
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Heat the reaction mixture to a high temperature (e.g., 180°C) with vigorous stirring for 24-48 hours.[3]
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Cool the reaction mixture to room temperature and carefully vent the hydrogen gas.
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Filter the reaction mixture through a pad of celite to remove the Pt/C catalyst, washing the pad with ethyl acetate.
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Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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The isotopic purity of the resulting 4-amino-2,3,5,6-tetradeuteriobenzonitrile should be confirmed by mass spectrometry and ¹H NMR.
This stage adapts a high-yield synthesis of Etravirine.[4]
Step 2a: Synthesis of 4-[(2,6-dichloro-4-pyrimidinyl)oxy]-3,5-dimethylbenzonitrile
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Dissolve 2,4,6-trichloropyrimidine (1 eq.) and 4-hydroxy-3,5-dimethylbenzonitrile (1 eq.) in 1,4-dioxane.
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Add N,N-diisopropylethylamine (DIPEA) (2 eq.) to the solution.
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Heat the reaction mixture at 70°C for 2 hours.
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Cool the mixture to 10-15°C and add water to precipitate the product.
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Filter the solid, wash with water, and dry under vacuum to yield the product.
Step 2b: Synthesis of 4-[[6-Chloro-2-[(4-cyanophenyl-d4)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile
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Dissolve 4-[(2,6-dichloro-4-pyrimidinyl)oxy]-3,5-dimethylbenzonitrile (1 eq.) and 4-amino-2,3,5,6-tetradeuteriobenzonitrile (1 eq.) in N-methylpyrrolidone (NMP).
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Cool the solution to 0°C and add potassium tert-butoxide (2 eq.) in portions.
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Allow the reaction to warm to room temperature over 1-2 hours.
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Pour the reaction mixture into chilled water to precipitate the product.
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Filter the solid, wash with water, and dry.
Step 2c: Synthesis of 4-[[6-Amino-2-[(4-cyanophenyl-d4)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile-d4
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Combine 4-[[6-chloro-2-[(4-cyanophenyl-d4)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile (1 eq.), 25% aqueous ammonia, and N-methylpyrrolidone in a microwave reactor vessel.
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Heat the mixture to 130°C for 15 minutes in the microwave reactor.
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Cool the reaction mixture and add water to precipitate the product.
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Filter the solid, wash with water, and dry to obtain the crude intermediate.
Step 2d: Bromination to Yield Etravirine D4
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Dissolve the product from Step 2c in dichloromethane (DCM) and cool to 0-5°C.
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Slowly add a solution of bromine (1.1 eq.) in DCM.
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Stir the reaction at 0-5°C for 4-5 hours.
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Dilute with water and basify with 4 M NaOH solution to a pH of 9-10.
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Add a sodium metabisulfite solution to quench any remaining bromine.
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Filter the resulting solid, wash with water, and dry to obtain crude Etravirine D4.
Purification of Etravirine D4
Purification of the final compound is crucial to remove any unreacted starting materials, by-products, and non-deuterated or partially deuterated species. Recrystallization is a common and effective method for purifying Etravirine.
Caption: Purification workflow for Etravirine D4.
Experimental Protocol: Purification
Materials:
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Crude Etravirine D4
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Acetone
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Activated charcoal
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Ethyl acetate (alternative solvent)
Procedure:
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Dissolve the crude Etravirine D4 in acetone by heating to 50-55°C.
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Add a small amount of activated charcoal to the hot solution and stir for 15-30 minutes to decolorize.
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Perform a hot filtration through a celite pad to remove the charcoal and any insoluble impurities.
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Wash the celite pad with a small amount of hot acetone.
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Distill off a portion of the acetone under reduced pressure to concentrate the solution.
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Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
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Collect the purified crystals by filtration.
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Wash the crystals with a small amount of cold acetone.
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Dry the purified Etravirine D4 under vacuum at 55-60°C.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of Etravirine D4.
Table 1: Synthesis of Etravirine D4 - Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time | Yield (%) |
| 2a | Pyrimidine ether formation | 2,4,6-Trichloropyrimidine, 4-Hydroxy-3,5-dimethylbenzonitrile, DIPEA | 1,4-Dioxane | 70 | 2 h | ~90-95 |
| 2b | Coupling with deuterated aniline | Intermediate from 2a, 4-Amino-2,3,5,6-tetradeuteriobenzonitrile, K-t-butoxide | NMP | 0 to RT | 1-2 h | ~85-90 |
| 2c | Ammonolysis | Intermediate from 2b, Aqueous Ammonia | NMP/1,4-Dioxane | 130 (MW) | 15 min | ~85 |
| 2d | Bromination | Intermediate from 2c, Bromine | DCM | 0-5 | 4-5 h | ~80 |
| Overall | ~50-60 |
Table 2: Purification and Final Product Specifications
| Parameter | Method | Specification |
| Purification | Recrystallization | - |
| Solvent | Acetone or Ethyl Acetate | - |
| Final Yield after Purification | - | >80% recovery |
| Chemical Purity | HPLC | >99.5% |
| Isotopic Purity (D4) | Mass Spectrometry | >98% |
| Appearance | Visual | White to off-white solid |
| Melting Point | Capillary Method | ~254-256 °C |
Analytical Characterization
The identity and purity of the synthesized Etravirine D4 should be confirmed using a combination of analytical techniques:
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High-Performance Liquid Chromatography (HPLC): To determine chemical purity and identify any process-related impurities.
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Mass Spectrometry (MS): To confirm the molecular weight and the degree of deuterium incorporation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a significant reduction or absence of signals in the aromatic region corresponding to the deuterated phenyl ring. ¹³C and ²H NMR can further confirm the positions of deuterium labeling.
By following this guide, researchers and drug development professionals can effectively synthesize and purify high-quality Etravirine D4 for use in critical research applications.
